NSC126405

Description

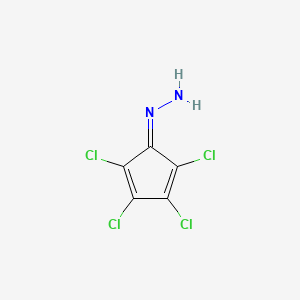

The exact mass of the compound (2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)5(11-10)3(1)8/h10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSIMDXRURSONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN)C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298834 | |

| Record name | MLS002919884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17581-52-1 | |

| Record name | MLS002919884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002919884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NSC126405: A Targeted Approach to Disrupting mTOR Signaling in Multiple Myeloma

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC126405 is an investigational small molecule inhibitor that has demonstrated significant cytotoxic effects against multiple myeloma (MM) cells. Its primary mechanism of action involves the disruption of the interaction between DEPTOR (DEP domain containing mTOR-interacting protein) and mTOR (mechanistic target of rapamycin). In multiple myeloma, DEPTOR is frequently overexpressed and acts as an endogenous inhibitor of mTORC1 and mTORC2 complexes. By binding to DEPTOR, this compound prevents its association with mTOR, leading to the activation of mTORC1 and subsequent induction of apoptosis in MM cells. This technical guide provides a comprehensive overview of the molecular mechanism, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways affected by this compound.

Core Mechanism of Action: Targeting the DEPTOR-mTOR Interaction

This compound functions as a DEPTOR-mTOR inhibitor.[1][2] The compound directly binds to DEPTOR, thereby preventing its inhibitory interaction with mTOR.[1][3] This disruption leads to the activation of both mTORC1 and mTORC2 signaling complexes.[3] In multiple myeloma cell lines (MMCLs), the subsequent activation of mTORC1 is a key driver of the cytotoxic effects of this compound.[3]

The molecular consequences of this compound treatment include:

-

Inhibition of DEPTOR-mTOR Binding: Co-immunoprecipitation experiments have shown that this compound treatment significantly reduces the amount of DEPTOR bound to mTOR in OPM-2 multiple myeloma cells.[3]

-

Activation of mTORC1: The release of mTOR from DEPTOR's inhibition leads to increased mTORC1 activity. This is evidenced by the enhanced phosphorylation of downstream targets such as p70S6K.[3]

-

Induction of p21 Expression: Treatment with this compound has been shown to induce the expression of the cell cycle inhibitor p21.[4]

-

Enhanced AKT Phosphorylation: Unlike DEPTOR knockdown, which can lead to a negative feedback loop inhibiting the PI3K/AKT pathway, this compound treatment unexpectedly enhances AKT phosphorylation.[3][4] However, the activation of TORC2, which can activate AKT, does not appear to be the primary driver of this compound's anti-myeloma effects.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in multiple myeloma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) for this compound | Notes |

| 8226 | ~1.2 | Data from MTT assay.[5] |

| OPM-2 | Not explicitly stated, but sensitive | High DEPTOR expression.[6] |

| H929 | Not explicitly stated, but sensitive | High DEPTOR expression.[7] |

Table 2: Comparison of this compound and a Related Compound (3g)

| Parameter | This compound | Compound 3g |

| IC50 in 8226 cells (MTT assay) | ~1.2 µM | ~0.12 µM |

| Effective concentration to prevent DEPTOR-mTOR binding in 8226 cells | 1 µM | 0.5 µM |

| IC50 for preventing recombinant DEPTOR binding to mTOR (pull-down assay) | 10.5 µM | 1 µM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Mechanism of action of this compound in multiple myeloma cells.

Caption: Workflow for co-immunoprecipitation to assess DEPTOR-mTOR binding.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Cell Culture and Reagents

-

Cell Lines: Multiple myeloma cell lines such as 8226, OPM-2, and H929 were used.[3][5][6]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound: The compound was dissolved in a suitable solvent like DMSO to prepare stock solutions for treating the cells.

Cytotoxicity Assays (MTT Assay)

-

Cell Seeding: Multiple myeloma cells were seeded in 96-well plates at a predetermined density.

-

Treatment: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 or 72 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

Co-Immunoprecipitation (Co-IP)

-

Cell Treatment and Lysis: Multiple myeloma cells (e.g., OPM-2) were treated with this compound or a vehicle control for a specified time (e.g., 6 hours).[3] Cells were then lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysates were incubated with an antibody targeting mTOR, coupled to protein A/G-agarose beads, overnight at 4°C with gentle rotation.

-

Washing: The beads were washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against DEPTOR and mTOR, followed by incubation with appropriate secondary antibodies and detection.

Immunoblotting (Western Blotting)

-

Protein Extraction: Cells were lysed, and total protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Membrane Transfer: Proteins were transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., phospho-p70S6K, p21, AKT, PARP) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for multiple myeloma by targeting the DEPTOR-mTOR interaction, a key survival pathway in this malignancy. The compound's ability to induce cytotoxicity through mTORC1 activation highlights the potential for novel protein-protein interaction inhibitors in cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Future studies could focus on optimizing its efficacy, exploring combination therapies, for instance with proteasome inhibitors like bortezomib with which it has shown synergistic effects, and identifying predictive biomarkers of response.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Function and Mechanism of NSC126405

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic properties, particularly in the context of multiple myeloma (MM). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology. The information presented herein is a synthesis of preclinical data, elucidating the molecular interactions and cellular consequences of this compound treatment. This document includes quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound has been identified as a novel inhibitor of the mTOR-DEPTOR interaction, a critical nexus in cellular signaling that is often dysregulated in cancer.[1][2] DEPTOR, an endogenous inhibitor of the mechanistic target of rapamycin (mTOR), is frequently overexpressed in multiple myeloma, contributing to cell survival and proliferation.[3][4] this compound disrupts the binding of DEPTOR to mTOR, leading to the activation of both mTORC1 and mTORC2 complexes.[5][6][7] This activation, paradoxically, induces cytotoxic effects in DEPTOR-expressing cancer cells, making this compound a promising candidate for targeted cancer therapy.[2][4] This guide will delve into the specifics of its function, supported by experimental evidence.

Mechanism of Action

This compound functions by directly binding to DEPTOR, thereby preventing its inhibitory association with mTOR.[1][5][8] This leads to the disinhibition and subsequent activation of both mTORC1 and mTORC2.[7]

mTORC1 Activation and Downstream Effects:

-

Increased Phosphorylation of p70S6K and 4E-BP1: Activated mTORC1 phosphorylates its canonical substrates, p70S6 kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1), stimulating protein synthesis.[5][6]

-

Induction of p21: The activation of mTORC1 by this compound leads to an upregulation of the cyclin-dependent kinase inhibitor p21, contributing to cell cycle arrest.[6]

-

Inhibition of Autophagy: By activating mTORC1, a negative regulator of autophagy, this compound inhibits this cellular process, which can be a pro-survival mechanism in cancer cells.[5]

mTORC2 Activation and Downstream Effects:

-

Enhanced AKT Phosphorylation: Unlike DEPTOR silencing, which can lead to a negative feedback loop that inhibits AKT, this compound treatment results in enhanced phosphorylation of AKT.[6]

The culmination of these signaling events is the induction of apoptosis and cell cycle arrest in multiple myeloma cells.[2][5]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in multiple myeloma cells.

Quantitative Data

The efficacy of this compound has been quantified in various multiple myeloma cell lines. The cytotoxic effects are concentration- and time-dependent, with a 72-hour exposure being optimal for assessing cytotoxicity.[1] A significant inverse correlation has been observed between the IC50 values of this compound and the expression levels of DEPTOR in MM cell lines.[2]

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Relative DEPTOR Expression | IC50 (µM) at 72h |

| 8226 | High | ~1.2[5] |

| MM1.S | High | 3[8] |

| OPM-2 | High | More sensitive than low DEPTOR lines[2] |

| U266 | Low | Less sensitive than high DEPTOR lines[2] |

| Δ47 | Low | Less sensitive than high DEPTOR lines[2] |

| FR4 | Low | Less sensitive than high DEPTOR lines[2] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect on Cell Cycle (48h) | Apoptosis Induction (72h) |

| Multiple Myeloma Cell Lines | 2 µM this compound | Significant alteration in G1, S, and G2/M phases[5] | Significant increase in apoptosis[2][5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome |

| Immunodeficient mice with 8226 MM xenografts | 20 mg/kg/day intraperitoneally for 14 days | Reduction in human CD45+ 8226 MM cells in the bone marrow[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Yeast-Two-Hybrid (Y2H) Screen for DEPTOR-mTOR Interaction Inhibitors

-

Principle: This assay is used to identify small molecules that disrupt the interaction between two proteins (bait and prey) in a yeast host. The interaction between the bait (e.g., DEPTOR) and prey (e.g., mTOR) reconstitutes a functional transcription factor, leading to the expression of a reporter gene. A small molecule that inhibits this interaction will prevent reporter gene expression.

-

Protocol:

-

Strain Engineering: Co-transform a suitable yeast strain (e.g., EGY48) with bait and prey plasmids. The bait plasmid expresses a fusion of a DNA-binding domain (e.g., LexA) with DEPTOR, and the prey plasmid expresses a fusion of an activation domain (e.g., B42) with a fragment of mTOR.

-

Reporter System: The yeast strain should contain reporter genes (e.g., LEU2 and lacZ) under the control of promoters with binding sites for the DNA-binding domain.

-

Screening: a. Grow the engineered yeast strain in a liquid medium to mid-log phase. b. Plate the yeast cells on a selective medium lacking leucine to confirm the baseline interaction. c. For screening, plate the yeast cells on a medium containing various concentrations of this compound. d. Incubate the plates at 30°C for 2-5 days.

-

Analysis: Identify compounds that inhibit yeast growth on the selective medium, indicating a disruption of the DEPTOR-mTOR interaction. The inhibitory effect can be quantified by measuring the β-galactosidase activity from the lacZ reporter gene.

-

Co-immunoprecipitation (Co-IP) of Endogenous mTOR and DEPTOR

-

Principle: Co-IP is used to demonstrate the in-cell interaction between mTOR and DEPTOR and the inhibitory effect of this compound on this interaction.

-

Protocol:

-

Cell Culture and Treatment: Culture multiple myeloma cells (e.g., OPM-2) to 80-90% confluency. Treat the cells with this compound (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: a. Pre-clear the cell lysates with Protein A/G agarose beads. b. Incubate the pre-cleared lysates with an antibody against mTOR or DEPTOR overnight at 4°C with gentle rotation. c. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against mTOR and DEPTOR to detect the co-precipitated proteins.

-

Surface Plasmon Resonance (SPR) for this compound and DEPTOR Binding

-

Principle: SPR is a label-free technique to measure the binding affinity and kinetics between a ligand (immobilized on a sensor chip) and an analyte (in solution).

-

Protocol:

-

Ligand Immobilization: Immobilize recombinant DEPTOR protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of this compound in a running buffer over the sensor chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.

-

Analysis: Generate sensorgrams (response units vs. time) for each analyte concentration. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Immunoblotting for Phosphorylated Proteins

-

Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-p70S6K, p-4E-BP1, p-AKT) in cell lysates, indicating the activation status of signaling pathways.

-

Protocol:

-

Sample Preparation: Treat multiple myeloma cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p70S6K (Thr389)) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of this compound.

Synergistic Interactions

This compound has been shown to act synergistically with the proteasome inhibitor bortezomib in multiple myeloma cells.[9][10] This combination leads to enhanced apoptosis.[3] The proposed mechanism for this synergy involves the this compound-mediated mTOR activation and subsequent decrease in autophagy, a process that can confer resistance to proteasome inhibitors.[8]

Table 4: Synergistic Effect of this compound and Bortezomib

| Cell Line | Combination | Result | Combinatorial Index (CI) |

| 8226 | This compound + Bortezomib | Synergistic cytotoxicity | 0.2[3] |

Conclusion

This compound represents a promising therapeutic agent for the treatment of multiple myeloma. Its unique mechanism of action, involving the inhibition of the DEPTOR-mTOR interaction and subsequent activation of mTOR signaling, leads to potent cytotoxic effects in cancer cells with high DEPTOR expression. The in vitro and in vivo data presented in this guide provide a strong rationale for its further development. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound or similar targeted therapies. Future studies should focus on optimizing its therapeutic index and exploring its efficacy in a broader range of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC126405: An Inhibitor of the mTOR-DEPTOR Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival, functioning within two distinct complexes: mTORC1 and mTORC2. DEPTOR, an endogenous inhibitor, binds to and suppresses the kinase activity of both mTOR complexes. In certain malignancies, such as multiple myeloma, the overexpression of DEPTOR is paradoxically associated with promoting cell survival, making the mTOR-DEPTOR interaction a compelling therapeutic target. This technical guide provides a comprehensive overview of NSC126405, a small molecule inhibitor designed to disrupt the binding of DEPTOR to mTOR. We will delve into its mechanism of action, downstream signaling effects, and cytotoxic properties, supported by quantitative data and detailed experimental protocols. This document also presents a comparative analysis with a more potent analog, referred to as "drug 3g," to provide a broader context for drug development efforts in this area.

Introduction to the mTOR-DEPTOR Axis

The mTOR signaling pathway is a central hub for integrating intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status. Its activity is finely tuned by a host of regulatory proteins. DEPTOR (DEP domain-containing mTOR-interacting protein) has emerged as a key endogenous inhibitor of both mTORC1 and mTORC2[1][2]. By binding to mTOR, DEPTOR suppresses its kinase activity, thereby modulating downstream signaling cascades that govern protein synthesis, cell growth, and apoptosis[1][2].

While DEPTOR is typically considered a tumor suppressor due to its mTOR-inhibitory function, its role in multiple myeloma (MM) is notably different. In a subset of MM, DEPTOR is highly overexpressed and is essential for maintaining PI3K/Akt signaling and promoting cell survival[1]. This oncogenic role has positioned the mTOR-DEPTOR interaction as a promising target for therapeutic intervention.

This compound is a small molecule identified for its ability to prevent the binding of DEPTOR to mTOR[3][4][5]. This guide will explore the biochemical and cellular consequences of this inhibition.

Quantitative Data on this compound and a Related Analog

The efficacy of this compound and its more potent analog, "drug 3g," has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity (IC50) of mTOR-DEPTOR Inhibitors in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay Duration |

| This compound | RPMI-8226 | ~1.2 - 1.3 | 48-72 hours |

| This compound | MM1.S | 3 | 48 hours |

| This compound | OPM-2 | Not specified | Not specified |

| This compound | H929 | Not specified | Not specified |

| Drug 3g | 8226 | ~0.12 | Not specified |

| Drug 3g | OPM-2 | More effective than this compound | Not specified |

| Drug 3g | H929 | More effective than this compound | Not specified |

Data compiled from multiple sources indicating the concentration required to inhibit 50% of cell viability.

Table 2: Inhibition of DEPTOR-mTOR Binding

| Compound | Assay Type | IC50 (µM) |

| This compound | Pull-down Assay | 10.5 |

| Drug 3g | Pull-down Assay | 1 |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding between recombinant DEPTOR and mTOR.

Signaling Pathways and Mechanism of Action

This compound functions by binding directly to DEPTOR, which in turn prevents its association with mTOR[3][6]. This disruption leads to the activation of mTORC1, a counterintuitive effect given that mTOR activation typically promotes cell survival.

Downstream Effects of mTORC1 Activation

The release of mTOR from DEPTOR-mediated inhibition by this compound leads to the activation of mTORC1 kinase activity. This results in the phosphorylation of key downstream effectors:

-

p70 S6 Kinase (p70S6K): Increased phosphorylation of p70S6K at threonine 389.

-

4E-BP1: Enhanced phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1.

The activation of these substrates would normally be associated with increased protein synthesis and cell proliferation. However, in the context of multiple myeloma cells, this acute mTORC1 activation contributes to cytotoxicity[6].

The Paradoxical Activation of Akt

A significant and unexpected finding is that this compound treatment enhances the phosphorylation of Akt, a key pro-survival kinase[6]. Typically, heightened mTORC1 activity initiates a negative feedback loop through the phosphorylation of IRS-1, which in turn inhibits PI3K signaling and dampens Akt activation[6][7]. However, studies have shown that this compound does not induce this IRS-1-mediated negative feedback[3]. The absence of this feedback, coupled with the activation of mTORC2 (which also phosphorylates Akt), results in a sustained, high level of Akt phosphorylation.

In contrast, the more potent analog, "drug 3g," does engage this negative feedback loop, leading to a decrease in Akt phosphorylation at threonine 308[1][8].

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, MM1.S)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound and/or "drug 3g" dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound or "drug 3g" in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Carefully aspirate the supernatant without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using appropriate software.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to assess the in-cell binding of DEPTOR to mTOR.

Materials:

-

Multiple myeloma cells (e.g., OPM-2)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

-

Antibodies: anti-mTOR, anti-DEPTOR, anti-p-p70S6K (T389), anti-p70S6K, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-p-Akt (S473), anti-Akt, anti-IRS-1, anti-p-IRS-1 (S312), and appropriate secondary antibodies.

-

Protein A/G agarose beads

-

SDS-PAGE gels and transfer apparatus

-

PVDF membranes

-

Chemiluminescent substrate

Co-Immunoprecipitation Protocol:

-

Treat cells with this compound (e.g., 1-2 µM) or vehicle for 6 hours.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with anti-mTOR or anti-DEPTOR antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-3 hours at 4°C.

-

Wash the beads 3-5 times with cold lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

Western Blotting Protocol:

-

Separate the eluted proteins and whole-cell lysates on SDS-PAGE gels.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a novel class of compounds that target the mTOR-DEPTOR protein-protein interaction. Its ability to induce cytotoxicity in multiple myeloma cells, despite activating mTORC1 and Akt, highlights the complex and context-dependent nature of mTOR signaling. The differential effects of this compound and its more potent analog, "drug 3g," on the IRS-1 negative feedback loop provide valuable insights for the rational design of future inhibitors. Further investigation is warranted to fully elucidate the molecular mechanisms underlying the cytotoxic effects of this compound and to explore its therapeutic potential, potentially in combination with other anti-cancer agents. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Turnover of the Active Fraction of IRS1 Involves Raptor-mTOR- and S6K1-Dependent Serine Phosphorylation in Cell Culture Models of Tuberous Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

NSC126405 as a Cytotoxic Agent in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic properties, particularly in multiple myeloma (MM) cells.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on cancer cells, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Mechanism of Action: A DEPTOR-mTOR Inhibitor

This compound functions as a DEPTOR-mTOR inhibitor.[2][4][5][6][7] DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] In certain cancers, such as multiple myeloma, DEPTOR is overexpressed and plays a role in maintaining cell viability.[7]

This compound directly binds to DEPTOR, preventing its interaction with mTOR.[4][6] This disruption of the DEPTOR-mTOR complex leads to the activation of both mTORC1 and mTORC2 signaling pathways.[6] The subsequent activation of mTOR signaling, contrary to what might be expected from an anti-cancer agent, triggers a cascade of events that ultimately result in cancer cell death.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated in various cancer cell lines, with a notable efficacy in multiple myeloma. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |

| RPMI-8226 | Multiple Myeloma | 1.3 | 48-hour exposure, MTT assay |

| MM1.S | Multiple Myeloma | 3 | 48-hour exposure, MTT assay |

| OPM-2 | Multiple Myeloma | ~1.2 | Not specified |

| H929 | Multiple Myeloma | Not specified | More sensitive than this compound in a related study |

| PBL | Normal Cells | 20 | 48-hour exposure, MTT assay |

Note: The sensitivity of multiple myeloma cell lines to this compound has been correlated with the level of DEPTOR expression.[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the mTOR pathway. By inhibiting the DEPTOR-mTOR interaction, this compound leads to the activation of mTORC1 and mTORC2.[6]

mTORC1 Activation: Activated mTORC1 phosphorylates downstream targets such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.[6] Paradoxically, in the context of DEPTOR inhibition, this sustained mTORC1 activation contributes to cytotoxicity, in part through the induction of p21.[6]

mTORC2 Activation and Crosstalk with other Pathways: this compound-mediated mTORC2 activation leads to the phosphorylation of Akt.[6] Interestingly, studies with related compounds suggest a potential for crosstalk between the mTOR pathway and other critical signaling cascades like the MAPK/ERK pathway. For instance, ERK1 has been shown to maintain AKT activity in multiple myeloma cells through the phosphorylation of DEPTOR.[8] While direct evidence for this compound's effect on STAT3 and MAPK pathways is limited, the intricate network of cellular signaling suggests that downstream or off-target effects on these pathways are possible and warrant further investigation.

Caption: this compound binds to DEPTOR, activating mTORC1/2 and downstream cytotoxic effects.

Cellular Effects of this compound

Treatment of cancer cells with this compound induces two primary cytotoxic effects: apoptosis and cell cycle arrest.[1][3]

-

Apoptosis: this compound treatment leads to programmed cell death, a key mechanism for eliminating cancerous cells.[1]

-

Cell Cycle Arrest: The compound causes a significant alteration in the cell cycle distribution, leading to arrest in the G1/S and G2/M phases, thereby inhibiting cell proliferation.[1][3]

Caption: Logical flow of this compound's mechanism leading to cancer cell cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Experimental workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound and a vehicle control.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the mTOR signaling pathway.

-

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-p-Akt, anti-Akt, anti-p21, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[9]

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor induction

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups via a predetermined route (e.g., intraperitoneal injection) and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Conclusion and Future Directions

This compound has emerged as a promising cytotoxic agent, particularly for multiple myeloma, through its unique mechanism of inhibiting the DEPTOR-mTOR interaction. This guide provides a foundational understanding of its action and the experimental approaches to study its effects. Future research should focus on expanding the evaluation of this compound across a broader range of cancer types, including solid tumors, to determine its full therapeutic potential. Furthermore, a deeper investigation into its effects on other key signaling pathways, such as STAT3 and MAPK, is crucial for a complete understanding of its mechanism of action and to identify potential combination therapies. In vivo studies in various cancer models will also be essential to translate the promising in vitro findings into potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Discovery and Initial Screening of NSC126405: A DEPTOR-mTOR Interaction Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial screening of NSC126405, a small molecule inhibitor of the DEPTOR-mTOR protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the early-stage development of targeted cancer therapeutics.

Introduction

DEPTOR, an endogenous inhibitor of the mechanistic target of rapamycin (mTOR), is overexpressed in certain cancers, including multiple myeloma (MM).[1] Its role in suppressing mTOR kinase activity within both mTORC1 and mTORC2 complexes makes the DEPTOR-mTOR interaction a compelling target for therapeutic intervention. This compound was identified as a small molecule that disrupts this interaction, leading to mTORC1 activation and subsequent cytotoxicity in cancer cells with high DEPTOR expression.[1][2][3] This guide details the foundational experiments that characterized the initial activity of this compound.

Discovery via Yeast Two-Hybrid Screen

This compound was initially identified from a small molecule library screen utilizing a yeast two-hybrid (Y2H) system designed to detect inhibitors of the DEPTOR-mTOR binding interaction.[1][2][3]

Experimental Protocol: Yeast Two-Hybrid Screen

Objective: To identify small molecules that disrupt the interaction between DEPTOR and mTOR.

Principle: The Y2H system relies on the reconstitution of a functional transcription factor (e.g., Gal4) in yeast. The "bait" protein (mTOR) is fused to the DNA-binding domain (DBD) of the transcription factor, and the "prey" protein (DEPTOR) is fused to the activation domain (AD). When the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, LacZ) that allow for cell growth on selective media and a colorimetric change, respectively. Small molecules that inhibit this interaction will prevent reporter gene activation.

Methodology:

-

Yeast Strain: A yeast strain (e.g., AH109) containing reporter genes under the control of the Gal4 upstream activating sequence is used.

-

Plasmid Construction:

-

Bait plasmid: A plasmid expressing mTOR fused to the Gal4 DBD is constructed.

-

Prey plasmid: A plasmid expressing DEPTOR fused to the Gal4 AD is constructed.

-

-

Yeast Transformation: The bait and prey plasmids are co-transformed into the yeast reporter strain.

-

Screening:

-

Transformed yeast cells are plated on selective media lacking histidine to confirm the mTOR-DEPTOR interaction.

-

A library of small molecules, including this compound, is added to the yeast culture.

-

The culture is then plated on media containing 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product, to suppress background growth.

-

Compounds that inhibit the mTOR-DEPTOR interaction will prevent yeast growth on the selective media.

-

-

Hit Identification: Colonies that fail to grow in the presence of a specific compound are identified as potential hits. This compound was identified as one such compound.

Initial Screening: Cytotoxicity in Multiple Myeloma

Following its discovery, this compound was screened for its cytotoxic effects against various multiple myeloma cell lines (MMCLs). A correlation was observed between the level of DEPTOR expression and the sensitivity to this compound.

Quantitative Data: IC50 Values of this compound in MMCLs

| Cell Line | Relative DEPTOR Expression | IC50 (µM) |

| 8226 | High | ~1.2[4] |

| OPM-2 | High | Not explicitly stated, but sensitive |

| H929 | High | Not explicitly stated, but sensitive |

| Other MMCLs | Varied | 1-4 (for high DEPTOR expressing lines)[2][4] |

Note: The derivative compound 3g showed a significantly lower IC50 of approximately 0.12-0.17 µM in 8226 cells.[2][4]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of MMCLs by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Plating: MMCLs (e.g., 8226, OPM-2, H929) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72, or 96 hours). A 3-day (72-hour) exposure was found to be optimal for cytotoxicity.[1]

-

MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated using a dose-response curve fitting software.

Mechanism of Action: Disruption of DEPTOR-mTOR Binding

To confirm that this compound's cytotoxic effect was due to the disruption of the DEPTOR-mTOR interaction within human cells, co-immunoprecipitation and surface plasmon resonance experiments were performed.

Experimental Protocol: Co-Immunoprecipitation and Western Blot

Objective: To demonstrate that this compound inhibits the binding of DEPTOR to mTOR in MMCLs.

Methodology:

-

Cell Treatment: OPM-2 multiple myeloma cells are treated with this compound or a vehicle control for 6 hours.[3]

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation:

-

The cell lysate is incubated with an antibody against mTOR (or DEPTOR) overnight at 4°C.

-

Protein A/G-agarose or magnetic beads are added to pull down the antibody-protein complexes.

-

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: The bound proteins are eluted from the beads and separated by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blot: The separated proteins are transferred to a membrane and probed with antibodies against DEPTOR (if mTOR was immunoprecipitated) and mTOR to confirm the presence of both proteins in the complex. A decrease in the amount of co-immunoprecipitated DEPTOR in the this compound-treated sample indicates inhibition of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To demonstrate a direct binding interaction between this compound and DEPTOR.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant DEPTOR protein is immobilized on the chip surface.

-

Analyte Injection: Increasing concentrations of this compound are flowed over the chip surface.

-

Binding Measurement: The binding of this compound to the immobilized DEPTOR is measured in real-time as a change in the refractive index at the chip surface, reported in resonance units (RU).

-

Data Analysis: The equilibrium dissociation constant (KD) is calculated from the binding data to determine the affinity of the interaction. The KD value for this compound binding to DEPTOR was determined to be 3 µM.[1]

Downstream Signaling Effects

The disruption of the DEPTOR-mTOR interaction by this compound is expected to activate mTORC1 signaling.

Experimental Protocol: Western Blot for Phosphorylated Proteins

Objective: To assess the activation of mTORC1 downstream targets.

Methodology:

-

Cell Treatment: MMCLs are treated with this compound for various time points (e.g., 2, 4, 8 hours).[5]

-

Cell Lysis, SDS-PAGE, and Western Blot: As described in section 4.1.

-

Probing: Membranes are probed with antibodies specific to the phosphorylated forms of mTORC1 substrates, such as p70S6K (at Thr389) and 4E-BP1. An increase in the phosphorylation of these proteins indicates mTORC1 activation.[3]

In Vivo Efficacy

The anti-tumor effects of this compound were evaluated in a murine xenograft model of multiple myeloma.

Experimental Protocol: Murine Xenograft Model

Objective: To assess the in vivo anti-tumor activity and toxicity of this compound.

Methodology:

-

Cell Implantation: 8226 multiple myeloma cells are injected subcutaneously (SQ) into immunodeficient mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized to receive daily intraperitoneal (IP) injections of either this compound (e.g., 10 or 20 mg/kg) or a vehicle control for a specified duration (e.g., 11 days).[1][3]

-

Monitoring: Tumor volume and mouse body weight are monitored throughout the study.

-

Toxicity Assessment: At the end of the study, blood counts (RBC, WBC) can be performed to assess toxicity.[1][3]

-

Efficacy Analysis: The tumor growth in the treated group is compared to the control group to determine the anti-tumor efficacy of this compound.

Conclusion

The discovery and initial screening of this compound established it as a promising first-in-class inhibitor of the DEPTOR-mTOR interaction. Through a systematic series of in vitro and in vivo experiments, its mechanism of action and potential as a therapeutic for DEPTOR-overexpressing cancers like multiple myeloma were elucidated. This guide provides a comprehensive overview of the foundational methodologies employed in its early-stage evaluation, offering a blueprint for similar drug discovery efforts targeting protein-protein interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. texaschildrens.org [texaschildrens.org]

In-Depth Technical Guide: Targeting DEPTOR Overexpression in Multiple Myeloma with NSC126405

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. A promising molecular target in a subset of MM is the DEP domain-containing mTOR-interacting protein (DEPTOR). DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 signaling pathways.[1][2] Paradoxically, while DEPTOR expression is low in most cancers, it is frequently overexpressed in multiple myeloma, particularly in cases with cyclin D1/D3 or c-MAF/MAFB translocations.[2][3][4] This overexpression is crucial for the survival of myeloma cells as it leads to the activation of pro-survival PI3K/Akt signaling by relieving feedback inhibition from mTORC1.[1][2] Consequently, targeting the DEPTOR-mTOR interaction presents a novel therapeutic strategy. This guide provides a comprehensive technical overview of the preclinical rationale and methodologies for investigating NSC126405, a small molecule inhibitor that disrupts the DEPTOR-mTOR interaction, inducing cytotoxicity in multiple myeloma cells.[4]

Data Presentation

Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | DEPTOR Expression (Relative to RPMI-8226) | IC50 of this compound (µM) | Reference |

| RPMI-8226 | 1.00 | ~1.2 - 1.3 | [1][5] |

| OPM-2 | High | More sensitive than RPMI-8226 | [5] |

| H929 | High | More sensitive than RPMI-8226 | [5] |

| MM1.S | Not specified | 3 | [1] |

| PBL | Not specified | 20 | [1] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Multiple Myeloma Cell Lines

| Cell Line | Treatment | % Apoptotic Cells | Cell Cycle Arrest | Reference |

| RPMI-8226 | This compound (2 µM, 72h) | Significantly increased vs. control | G1 and G2/M arrest | [3] |

| OPM-2 | This compound | Induces apoptosis | Not specified | [5] |

| H929 | This compound | Induces apoptosis | Not specified | [5] |

Note: The sensitivity of multiple myeloma cell lines to this compound directly correlates with the level of DEPTOR protein expression.[6]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of DEPTOR-mTOR Interaction by this compound

This protocol is adapted from methodologies described in studies investigating the interaction between DEPTOR and mTOR.[7]

Materials:

-

Multiple myeloma cell lines (e.g., OPM-2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-mTOR, anti-DEPTOR, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture OPM-2 cells to 80-90% confluency.

-

Treat cells with this compound or vehicle control for 6 hours.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation.

-

Pre-clear lysates with control IgG and Protein A/G beads.

-

Incubate the supernatant with anti-mTOR or anti-DEPTOR antibody overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes with elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-DEPTOR and anti-mTOR antibodies, respectively. A reduced amount of co-precipitated DEPTOR with mTOR in the this compound-treated sample indicates disruption of the interaction.

Lentiviral shRNA-Mediated Knockdown of DEPTOR

This protocol is a generalized procedure based on established methods for shRNA knockdown in myeloma cells.[8][9]

Materials:

-

DEPTOR-targeting and scramble control shRNA lentiviral particles

-

Multiple myeloma cell line (e.g., RPMI-8226)

-

Polybrene

-

Puromycin (for selection)

-

Culture medium

Procedure:

-

Seed RPMI-8226 cells in a 6-well plate.

-

On the day of transduction, add polybrene to the culture medium to a final concentration of 5 µg/ml.

-

Add the lentiviral particles (at a predetermined multiplicity of infection) to the cells.

-

Incubate for 24 hours.

-

Replace the medium with fresh medium containing puromycin to select for transduced cells.

-

Expand the puromycin-resistant cells.

-

Confirm DEPTOR knockdown by Western blotting and RT-qPCR.

CRISPR-Cas9 Mediated Knockout of DEPTOR

This protocol provides a general workflow for generating DEPTOR knockout cell lines.[4][10]

Materials:

-

Lentiviral vectors expressing Cas9 and DEPTOR-targeting sgRNAs

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

RPMI-8226 cells

-

Polybrene

-

Single-cell cloning supplies (e.g., 96-well plates)

Procedure:

-

Design and clone sgRNAs targeting the DEPTOR gene into a lentiviral vector.

-

Produce lentivirus by co-transfecting the sgRNA vector, Cas9 vector, and packaging plasmids into HEK293T cells.

-

Transduce RPMI-8226 cells with the lentivirus in the presence of polybrene.

-

Perform single-cell sorting or limiting dilution to isolate individual clones.

-

Expand the clones and screen for DEPTOR knockout by Western blotting and genomic DNA sequencing.

MTT Assay for Cell Viability

This is a standard colorimetric assay to assess the cytotoxic effects of this compound.[3]

Materials:

-

Multiple myeloma cell lines

-

This compound

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Treat cells with a serial dilution of this compound for 24-96 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the IC50 value from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis using Propidium Iodide

This method quantifies the distribution of cells in different phases of the cell cycle.[12]

Materials:

-

This compound-treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Mandatory Visualization

Caption: DEPTOR Signaling Pathway in Multiple Myeloma.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory role of DEPTOR-mediated cellular autophagy and mitochondrial reactive oxygen species in angiogenesis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corefacilities.iss.it [corefacilities.iss.it]

- 6. biopioneer.com.tw [biopioneer.com.tw]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. DEPTOR is linked to a TORC1-p21 survival proliferation pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genemedi.net [genemedi.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Unraveling the Molecular Target of NSC126405: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC126405 is a small molecule inhibitor that has demonstrated significant cytotoxic effects in multiple myeloma (MM) cells. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Through a comprehensive review of preclinical studies, this document outlines the core interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways. The primary molecular target of this compound has been identified as DEPTOR (DEP domain-containing mTOR-interacting protein), an endogenous inhibitor of the mTOR kinase. By binding directly to DEPTOR, this compound disrupts the DEPTOR-mTOR interaction, leading to the activation of both mTORC1 and mTORC2 complexes and subsequent apoptosis in DEPTOR-overexpressing cancer cells. This guide serves as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting the mTOR pathway.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including multiple myeloma.[1] DEPTOR, an endogenous inhibitor of mTOR, has emerged as a potential therapeutic target due to its overexpression in a subset of multiple myeloma cells.[1][2] this compound was identified from a small-molecule library screen for compounds that could disrupt the interaction between DEPTOR and mTOR.[3] This guide details the molecular basis of this compound's anti-myeloma activity, focusing on its direct interaction with DEPTOR and the subsequent signaling cascade.

Molecular Target Identification and Binding Affinity

The primary molecular target of this compound is DEPTOR.[4][5] This was determined through a series of binding and interaction assays.

Quantitative Binding Data

Surface Plasmon Resonance (SPR) assays were pivotal in identifying the direct binding partner of this compound and quantifying the interaction. The equilibrium dissociation constant (KD) for the binding of this compound to DEPTOR was determined to be 3 μmol/L.[6] In contrast, this compound showed no binding to mTOR or another mTORC1 component, mLST8.[6]

| Binding Interaction | Method | Result | Reference |

| This compound and DEPTOR | Surface Plasmon Resonance (SPR) | KD = 3 µmol/L | [6] |

| This compound and mTOR | Surface Plasmon Resonance (SPR) | No binding detected | [6] |

| This compound and mLST8 | Surface Plasmon Resonance (SPR) | No binding detected | [6] |

Mechanism of Action: Inhibition of DEPTOR-mTOR Interaction

This compound exerts its effect by physically binding to DEPTOR, which in turn prevents DEPTOR from interacting with and inhibiting mTOR.[4][5] This disruption leads to the activation of the mTOR kinase.

Signaling Pathway Modulation

The binding of this compound to DEPTOR initiates a cascade of signaling events, primarily the activation of mTORC1 and mTORC2.

Figure 1: this compound Signaling Pathway.

Key downstream effects include:

-

Activation of mTORC1: This is evidenced by the increased phosphorylation of its substrates, p70S6K (on T389) and 4E-BP1.[7]

-

Activation of mTORC2: This leads to the phosphorylation of AKT.[7]

-

Induction of p21: this compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21, which contributes to cell cycle arrest and apoptosis.[3][7]

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a panel of multiple myeloma cell lines, with its efficacy correlating with the level of DEPTOR expression.

| Cell Line | DEPTOR Expression (Relative) | IC50 (µmol/L, 72h) | Reference |

| 8226 | 1.00 | ~1.2 | [8] |

| OPM-2 | High | Not specified | [1] |

| H929 | High | Not specified | [1] |

| U266 | Moderate | Not specified | [6] |

| FR4 | Moderate | Not specified | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound.

Surface Plasmon Resonance (SPR) Assay

This protocol was used to determine the direct binding partner of this compound.

Figure 2: SPR Experimental Workflow.

-

Instrumentation: Biacore T200 instrument.

-

Chip Preparation: Recombinant DEPTOR, mTOR, or mLST8 proteins were immobilized on a CM5 sensor chip via amine coupling.

-

Binding Analysis: Increasing concentrations of this compound (up to 100 μmol/L) were passed over the immobilized proteins.[9] Binding was measured in real-time.

-

Inhibition of Interaction: To confirm that this compound prevents the DEPTOR-mTOR interaction, recombinant mTOR was immobilized on the sensor chip.[9] Recombinant DEPTOR (5 μg/mL) was then injected alone or in combination with this compound (100 μmol/L). The binding of DEPTOR to mTOR was monitored.[9]

Immunoprecipitation and Immunoblotting

This protocol was used to confirm the disruption of the DEPTOR-mTOR interaction within multiple myeloma cells.

-

Cell Treatment: OPM-2 multiple myeloma cells were treated with or without this compound for 6 hours.[9]

-

Cell Lysis: Cells were lysed in a buffer containing non-ionic detergents and protease/phosphatase inhibitors.

-

Immunoprecipitation:

-

For mTOR immunoprecipitation, cell lysates were incubated with an anti-mTOR antibody overnight at 4°C, followed by the addition of protein A/G agarose beads.

-

For DEPTOR immunoprecipitation, an anti-DEPTOR antibody was used.[9]

-

-

Washing: The beads were washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Immunoblotting: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then probed with antibodies against DEPTOR and mTOR to assess their co-precipitation.[9]

Cell Viability (MTT) Assay

This protocol was used to determine the cytotoxic effects of this compound on multiple myeloma cell lines.

-

Cell Seeding: Multiple myeloma cell lines (e.g., 8226) were seeded in 96-well plates at a density of 1 x 104 cells/well.

-

Drug Treatment: Cells were treated with various concentrations of this compound for 24 to 96 hours.[8]

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma, with a well-defined molecular target and mechanism of action. By directly binding to DEPTOR and disrupting its inhibitory interaction with mTOR, this compound activates mTOR signaling, leading to cell cycle arrest and apoptosis in DEPTOR-overexpressing cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other DEPTOR-targeting compounds. This targeted approach offers a novel strategy for the treatment of multiple myeloma and potentially other malignancies dependent on DEPTOR for survival.

References

- 1. DEPTOR induces a partial epithelial-to-mesenchymal transition and metastasis via autocrine TGFβ1 signaling and is associated with poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Patrick Frost | UCLA Profiles [profiles.ucla.edu]

- 3. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NSC126405 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of NSC126405, a potent inhibitor of the DEPTOR-mTOR interaction, in multiple myeloma (MM) cell culture models. Detailed protocols for assessing cell viability, protein expression, apoptosis, and cell cycle progression are provided, along with expected outcomes and data presentation guidelines.

Introduction

This compound is a small molecule inhibitor that disrupts the binding of DEPTOR (DEP domain-containing mTOR-interacting protein) to mTOR (mechanistic target of rapamycin).[1][2] In multiple myeloma cells, where DEPTOR is often overexpressed, this inhibition leads to the activation of the mTORC1 signaling pathway, subsequently inducing cytotoxicity, cell cycle arrest, and apoptosis.[3][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic candidate.

Mechanism of Action

This compound directly binds to DEPTOR, preventing its interaction with mTOR.[1][4] This releases the inhibitory constraint on mTORC1, leading to its activation and the phosphorylation of downstream targets such as S6 Kinase (S6K) and 4E-BP1. The sustained activation of mTORC1 signaling ultimately triggers cytotoxic effects in multiple myeloma cells.[4]

Caption: Signaling pathway of this compound in multiple myeloma cells.

Quantitative Data Summary

The following tables summarize the cytotoxic and cytostatic effects of this compound on various multiple myeloma cell lines.

Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| RPMI-8226 | 48 | 1.3 |

| MM1.S | 48 | 3.0 |

| OPM-2 | 72 | ~1-4 |

| H929 | 72 | ~1-4 |

Data compiled from multiple sources.[1][5]

Table 2: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cells

| Treatment (2 µM this compound for 48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 45 ± 3 | 35 ± 2 | 20 ± 2 |

| This compound | 60 ± 4 | 20 ± 3 | 20 ± 3 |

Representative data showing a significant increase in the G1 population and a decrease in the S phase population.[3][4]

Table 3: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines

| Cell Line | Treatment (72 hours) | % Apoptotic Cells (Annexin V+) |

| RPMI-8226 | Control | 5 ± 2 |

| 2 µM this compound | 30 ± 5 | |